Cas no 1935936-02-9 (3-amino-2-methyl-4-nitrobenzoic acid)

3-amino-2-methyl-4-nitrobenzoic acid 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 3-amino-2-methyl-4-nitro-
- 3-amino-2-methyl-4-nitrobenzoic acid
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- インチ: 1S/C8H8N2O4/c1-4-5(8(11)12)2-3-6(7(4)9)10(13)14/h2-3H,9H2,1H3,(H,11,12)
- InChIKey: BJHYPVHIWFEDPY-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC=C([N+]([O-])=O)C(N)=C1C
3-amino-2-methyl-4-nitrobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-258199-1.0g |
3-amino-2-methyl-4-nitrobenzoic acid |
1935936-02-9 | 1.0g |
$0.0 | 2023-03-01 | ||
Enamine | EN300-258199-1g |
3-amino-2-methyl-4-nitrobenzoic acid |
1935936-02-9 | 1g |
$0.0 | 2023-09-14 |
3-amino-2-methyl-4-nitrobenzoic acid 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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4. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
3-amino-2-methyl-4-nitrobenzoic acidに関する追加情報
3-Amino-2-Methyl-4-Nitrobenzoic Acid (CAS No. 1935936-02-9): An Overview and Recent Advances
3-Amino-2-methyl-4-nitrobenzoic acid (CAS No. 1935936-02-9) is a versatile organic compound with a unique chemical structure that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its aromatic ring with specific functional groups, holds potential applications in various areas, including drug development, materials science, and analytical chemistry.
The molecular formula of 3-amino-2-methyl-4-nitrobenzoic acid is C8H8N2O4, and its molecular weight is 196.16 g/mol. The compound features a benzene ring substituted with an amino group (-NH2) at the 3-position, a methyl group (-CH3) at the 2-position, and a nitro group (-NO2) at the 4-position. These functional groups confer distinct chemical properties to the molecule, making it a valuable intermediate in synthetic chemistry.
In recent years, 3-amino-2-methyl-4-nitrobenzoic acid has been the subject of numerous studies due to its potential as a building block for more complex molecules. One of the key areas of interest is its use in the synthesis of pharmaceuticals. The presence of the amino and nitro groups allows for a wide range of chemical transformations, including reduction to form amino derivatives and coupling reactions to create more complex structures.
A notable application of 3-amino-2-methyl-4-nitrobenzoic acid is in the development of anti-inflammatory drugs. Research has shown that compounds derived from this structure can exhibit potent anti-inflammatory activity by inhibiting specific enzymes involved in the inflammatory response. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-amino-2-methyl-4-nitrobenzoic acid effectively inhibited cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.
Beyond pharmaceutical applications, 3-amino-2-methyl-4-nitrobenzoic acid has also found use in materials science. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics. Researchers have explored the use of this compound as a dopant or additive in organic semiconductors to enhance their performance. A recent study published in the Journal of Materials Chemistry C reported that incorporating 3-amino-2-methyl-4-nitrobenzoic acid-based dopants into organic solar cells significantly improved their efficiency and stability.
In analytical chemistry, 3-amino-2-methyl-4-nitrobenzoic acid serves as a valuable reagent for various analytical techniques. Its strong absorbance in the UV-visible region and its ability to form stable complexes with metal ions make it useful for spectrophotometric and chromatographic analyses. A study published in the Analytical Chemistry journal highlighted the use of this compound as a derivatizing agent for enhancing the detection sensitivity of certain analytes.
The synthesis of 3-amino-2-methyl-4-nitrobenzoic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the nitration of 3-amino-2-methylbenzoic acid followed by further functionalization steps. Another approach involves starting from commercially available precursors and using multi-step synthetic sequences to introduce the desired functional groups. Recent advancements in green chemistry have led to more environmentally friendly synthetic methods, reducing waste and improving overall efficiency.
In conclusion, 3-amino-2-methyl-4-nitrobenzoic acid (CAS No. 1935936-02-9) is a multifaceted compound with diverse applications across multiple scientific disciplines. Its unique chemical structure and versatile reactivity make it an important molecule for both fundamental research and practical applications. As ongoing research continues to uncover new properties and uses, this compound is likely to play an increasingly significant role in advancing various fields of science and technology.
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